molecular formula C9H12OS2 B12848910 1-Methoxy-2-phenethyldisulfane

1-Methoxy-2-phenethyldisulfane

Cat. No.: B12848910
M. Wt: 200.3 g/mol
InChI Key: YXAFNMJVJQBDGG-UHFFFAOYSA-N
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Description

1-Methoxy-2-phenethyldisulfane is an organic compound characterized by the presence of a methoxy group and a phenethyl group attached to a disulfane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-2-phenethyldisulfane can be synthesized through several methods. One common approach involves the reaction of 2-phenylethanethiol with methanesulfenyl chloride under controlled conditions. The reaction typically proceeds as follows:

C6H5CH2CH2SH+CH3SClC6H5CH2CH2S-SCH3+HCl\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{SH} + \text{CH}_3\text{SCl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{S-SCH}_3 + \text{HCl} C6​H5​CH2​CH2​SH+CH3​SCl→C6​H5​CH2​CH2​S-SCH3​+HCl

The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-phenethyldisulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the disulfane bond can be achieved using reducing agents like lithium aluminum hydride, yielding thiols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methoxy-2-phenethyldisulfane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Methoxy-2-phenethyldisulfane exerts its effects depends on the specific application. In biological systems, it may interact with cellular thiols, leading to the formation of mixed disulfides and affecting redox balance. The compound’s ability to undergo oxidation and reduction reactions makes it a versatile tool in modulating biochemical pathways.

Comparison with Similar Compounds

    1-Methoxy-2-phenylethylamine: Similar structure but with an amine group instead of a disulfane.

    2-Phenylethanethiol: Lacks the methoxy group and has a thiol group instead.

    Diphenyl disulfide: Contains two phenyl groups attached to a disulfane backbone.

Uniqueness: 1-Methoxy-2-phenethyldisulfane is unique due to the presence of both a methoxy group and a phenethyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems that are not possible with other similar compounds.

Properties

Molecular Formula

C9H12OS2

Molecular Weight

200.3 g/mol

IUPAC Name

2-(methoxydisulfanyl)ethylbenzene

InChI

InChI=1S/C9H12OS2/c1-10-12-11-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

YXAFNMJVJQBDGG-UHFFFAOYSA-N

Canonical SMILES

COSSCCC1=CC=CC=C1

Origin of Product

United States

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